2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide
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Description
The compound “2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . The compound also contains a benzylthio group and a methoxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan ring, benzylthio group, and methoxyethyl group would all contribute to the overall structure .Chemical Reactions Analysis
Furan derivatives are known to undergo various chemical reactions. For example, they can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans .Scientific Research Applications
Heterocyclic Compound Synthesis and Antifungal Effects
The synthesis of heterocyclic compounds, including derivatives similar to the query compound, has been explored for potential antifungal effects. One study described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, focusing on their antifungal properties against various fungi species. These compounds demonstrated effectiveness comparable to ketoconazole, indicating significant antifungal activity (Kaplancıklı et al., 2013).
Anticancer and Antiangiogenic Activity
Research on 3-arylaminobenzofuran derivatives, which share a furan component with the query compound, revealed their potential in anticancer and antiangiogenic activities. These derivatives showed nanomolar concentration effectiveness in inhibiting cancer cell growth, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting potent vascular disrupting properties both in vitro and in vivo (Romagnoli et al., 2015).
Synthetic Applications and Photomerocyanine Production
Another study focused on the synthesis of photochromic benzochromenes from furanyl compounds, demonstrating the utility of these heterocyclic compounds in producing materials with unique light-responsive properties. The research highlighted the synthesis and properties of novel photochromic materials derived from furanyl substrates, indicating potential applications in materials science (Aiken et al., 2014).
Pharmacological Studies
In pharmacology, compounds like (R)-lacosamide, featuring an acetamido functional group similar to the query compound, have been investigated for their unique mechanisms of action and potential applications in treating conditions such as partial-onset seizures. The research encompasses the synthesis and evaluation of analogs for identifying interacting proteins, offering insights into drug discovery and development processes (Park et al., 2009).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-15(14-8-5-9-20-14)10-17-16(18)12-21-11-13-6-3-2-4-7-13/h2-9,15H,10-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHIFLGIHXSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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